molecular formula C7H13F2NO B1458247 [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol CAS No. 1568029-94-6

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Cat. No. B1458247
CAS RN: 1568029-94-6
M. Wt: 165.18 g/mol
InChI Key: GQZMHXIIQNHRCZ-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the CAS Number: 1568029-94-6 . It has a molecular weight of 165.18 and its IUPAC name is [(2R)-1-(2,2-difluoroethyl)-2-pyrrolidinyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its difluoroethyl group can improve the metabolic stability of pharmaceuticals . Researchers utilize it to develop new drugs with enhanced efficacy and reduced side effects.

Agriculture

In agriculture, this chemical serves as a building block for creating novel agrochemicals. Its structural motif is found in compounds that exhibit fungicidal and herbicidal properties, aiding in crop protection strategies .

Material Science

Material scientists explore the use of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol in the development of polymers and resins. The introduction of fluorine atoms can lead to materials with improved resistance to solvents and chemicals .

Environmental Science

Environmental scientists are interested in this compound for its potential use in environmental remediation. Its derivatives could be used to synthesize agents that degrade pollutants or act as environmental tracers .

Biochemistry

In biochemistry, this molecule is a precursor for synthesizing fluorinated analogs of biological compounds. These analogs can be used as probes in enzymatic studies or as tracers in metabolic research .

Analytical Chemistry

Analytical chemists use [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol to create reference standards and calibration solutions for chromatographic analysis. Its unique structure helps in the precise quantification of complex mixtures .

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZMHXIIQNHRCZ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.